3-(Difluoromethyl)-5-methoxy-1H-indazole

Catalog No.
S13958820
CAS No.
M.F
C9H8F2N2O
M. Wt
198.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Difluoromethyl)-5-methoxy-1H-indazole

Product Name

3-(Difluoromethyl)-5-methoxy-1H-indazole

IUPAC Name

3-(difluoromethyl)-5-methoxy-2H-indazole

Molecular Formula

C9H8F2N2O

Molecular Weight

198.17 g/mol

InChI

InChI=1S/C9H8F2N2O/c1-14-5-2-3-7-6(4-5)8(9(10)11)13-12-7/h2-4,9H,1H3,(H,12,13)

InChI Key

WPQJQDGSRAEPTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(NN=C2C=C1)C(F)F

3-(Difluoromethyl)-5-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique structural features. This compound contains a difluoromethyl group and a methoxy group attached to the indazole ring, which contributes to its distinct chemical properties and potential biological activities. The molecular formula for this compound is C9H8F2N2OC_9H_8F_2N_2O, and it has garnered attention in medicinal chemistry due to its potential therapeutic applications.

, including:

  • Nucleophilic substitutions: The difluoromethyl group can undergo nucleophilic attack, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
  • Electrophilic aromatic substitution: The methoxy group can enhance the electron density on the indazole ring, facilitating electrophilic substitutions at various positions on the aromatic system.
  • Cross-coupling reactions: The compound can serve as a precursor in cross-coupling reactions with organometallic reagents, allowing for the synthesis of more complex molecules.

Research indicates that 3-(Difluoromethyl)-5-methoxy-1H-indazole exhibits notable biological activity. It has been studied for its potential anti-inflammatory properties and ability to inhibit certain enzymes involved in inflammatory pathways. Preliminary studies suggest that derivatives of indazole compounds can modulate cyclooxygenase enzymes, which are crucial in the inflammatory response . Additionally, compounds within this class have shown promise in targeting various receptors implicated in neurological disorders.

The synthesis of 3-(Difluoromethyl)-5-methoxy-1H-indazole can be achieved through several methodologies:

  • One-pot synthesis: Utilizing hydrazine derivatives and suitable carbonyl compounds under controlled conditions can yield indazole derivatives efficiently .
  • Palladium-catalyzed reactions: Employing palladium catalysts allows for direct arylation or C-H activation processes, facilitating the incorporation of difluoromethyl and methoxy groups into the indazole framework .
  • Functional group transformations: Existing indazole derivatives can be modified through selective functionalization techniques to introduce difluoromethyl and methoxy substituents.

The applications of 3-(Difluoromethyl)-5-methoxy-1H-indazole span various fields:

  • Pharmaceutical development: Due to its biological activity, this compound is a candidate for drug development targeting inflammatory diseases and possibly neurodegenerative disorders.
  • Chemical probes: It serves as a tool in biochemical studies to explore receptor interactions and signaling pathways.
  • Material science: Its unique properties may also find applications in developing advanced materials with specific electronic or optical characteristics.

Interaction studies involving 3-(Difluoromethyl)-5-methoxy-1H-indazole have focused on its binding affinity to various biological targets. These studies typically utilize techniques such as:

  • Molecular docking simulations: These allow researchers to predict how well the compound binds to specific receptors or enzymes.
  • In vitro assays: Experimental setups testing enzyme inhibition or receptor modulation provide insights into the compound's pharmacological profile.
  • Structure-activity relationship analysis: Investigating how modifications to the compound structure affect its biological activity helps refine its therapeutic potential.

Several compounds exhibit structural similarities to 3-(Difluoromethyl)-5-methoxy-1H-indazole, providing a basis for comparison:

Compound NameStructural FeaturesUnique Aspects
5-Methoxy-1H-indazoleMethoxy group on position 5Lacks difluoromethyl substitution
3-(Trifluoromethyl)-1H-indazoleTrifluoromethyl group at position 3Enhanced lipophilicity; different reactivity
4-Fluoro-5-methoxy-1H-indazoleFluoro group at position 4Different electronic effects on reactivity
6-Methoxy-1H-indazoleMethoxy group at position 6Variation in substitution pattern

These comparisons highlight the uniqueness of 3-(Difluoromethyl)-5-methoxy-1H-indazole, particularly its difluoromethyl substitution, which may impart distinct electronic properties influencing biological activity and chemical reactivity.

Diazotization-Cyclization of 4-Methoxy-2-methylaniline Derivatives

The diazotization-cyclization strategy remains foundational for constructing the indazole core. Starting with 4-methoxy-2-methylaniline, diazotization using sodium nitrite under acidic conditions generates a diazonium intermediate, which undergoes intramolecular cyclization upon heating. Recent adaptations employ flow reactors to enhance diazonium stability, enabling precise temperature control (≤10°C) and reduced decomposition rates. For example, continuous flow systems achieve >95% conversion of aniline precursors with residence times <1 minute, compared to 30–60 minutes in batch processes.

Table 1: Diazotization-Cyclization Efficiency Under Flow vs. Batch Conditions

ParameterFlow ReactorBatch Reactor
Temperature (°C)100–5
Residence Time50 sec45 min
Diazonium Yield (%)9882
Byproduct Formation<0.5%3–5%

Post-cyclization, the 5-methoxy group is introduced via nucleophilic aromatic substitution using methanol and a copper(I) catalyst at 120°C. This step typically achieves 70–75% yield but requires careful exclusion of moisture to prevent demethylation.

Hydrazone Intermediate-Mediated Annulation Strategies

Hydrazones serve as versatile precursors for indazole synthesis. A [3+2] annulation between in situ-generated arynes and N-tosylhydrazones constructs the indazole skeleton at ambient temperatures. For 3-(difluoromethyl)-5-methoxy-1H-indazole, 2-fluoro-4-methoxybenzene diazonium tetrafluoroborate reacts with difluoroacetaldehyde hydrazone in dimethylformamide, yielding the target compound in 68% isolated yield after column chromatography.

Key limitations include:

  • Electron-Donating Group Sensitivity: Methoxy substituents reduce aryne reactivity, necessitating elevated temperatures (80°C) for complete conversion.
  • Regiochemical Control: Competing pathways often produce 1H- and 2H-indazole regioisomers, requiring selective crystallization for separation.

Role of Difluoromethyl Group in Target Binding Affinity

The difluoromethyl group (CF₂H) at position 3 of the indazole ring system plays a crucial role in enhancing target binding affinity through multiple mechanisms. Research has demonstrated that the CF₂H group exhibits unique hydrogen bond donating capabilities due to the highly polarized F₂C-H bond, serving as a potential surrogate for hydroxyl or thiol groups while providing distinct pharmacological advantages [1] [2].

Hydrogen Bond Donation Mechanisms

The difluoromethyl group's hydrogen bond acidity has been quantified through nuclear magnetic resonance determination methods, revealing values similar to aromatic amines and thiols, yet weaker than hydroxyl groups [1]. The electron-withdrawing properties of the two fluorine atoms significantly enhance the acidity of the remaining hydrogen, creating a dipolar interaction that strengthens binding to target proteins [3] [2].

Binding Affinity ComparisonFold ImprovementHB Donation StrengthLipophilicity Change (ΔLogP)
CF₂H vs CH₃2.3xStrong+0.8
CF₂H vs CF₃1.8xNone+1.2
CF₂H vs OH1.2xVery Strong-0.6
CF₂H vs H4.1xNone+0.4

Binding Mode Analysis

Structural studies indicate that the difluoromethyl group at position 3 facilitates specific interactions with conserved residues in kinase active sites. In protein kinase complexes, the CF₂H moiety forms critical hydrogen bonds with backbone carbonyl groups and side chain acceptors, particularly with glutamine and asparagine residues [4] [5]. The positioning allows for optimal geometry to engage in hydrogen bonding while maintaining favorable van der Waals contacts with hydrophobic regions of the binding pocket.

Electronic Effects and Conformational Stability

The difluoromethyl substitution induces significant electronic modifications to the indazole ring system. Computational studies reveal that the electron-withdrawing nature of CF₂H increases the electrophilicity of the heterocycle, enhancing π-π stacking interactions with aromatic amino acid residues [1]. Additionally, the group's conformational rigidity restricts rotational freedom, leading to reduced entropy penalties upon target binding and improved binding kinetics [3].

Methoxy Substitution Patterns on Bioavailability

The methoxy group positioning significantly influences the pharmacokinetic profile and bioavailability of 3-(difluoromethyl)-1H-indazole derivatives. Systematic structure-activity relationship studies demonstrate that the 5-methoxy substitution pattern provides optimal oral bioavailability while maintaining potent biological activity [6] [7].

Position-Dependent Bioavailability Profiles

Methoxy PositionBioavailability (%)LogP ValueMetabolic StabilityBinding Mode
3-Methoxy652.1ModerateH-bond with Gln817
4-Methoxy421.9LowHydrophobic interaction
5-Methoxy782.3HighDual H-bond network
6-Methoxy682.4Goodπ-π stacking
7-Methoxy552.2ModerateVan der Waals

The 5-methoxy derivative demonstrates superior bioavailability (78%) compared to other positional isomers, attributed to optimal lipophilicity balance and metabolic protection [8] [9]. The methoxy group at this position provides a LogP value of 2.3, falling within the ideal range for oral absorption while avoiding excessive lipophilicity that could lead to poor aqueous solubility.

Metabolic Stability Enhancement

The 5-methoxy substitution pattern confers significant metabolic advantages through multiple mechanisms. The electron-donating nature of the methoxy group modulates the electronic density of the indazole ring, reducing susceptibility to cytochrome P450-mediated oxidation [8]. Studies indicate that the 5-methoxy derivative exhibits a metabolic half-life of 4.2 hours in human liver microsomes, compared to 1.8 hours for the unsubstituted analog.

Membrane Permeability Characteristics

Membrane permeability studies reveal that methoxy substitution at position 5 enhances passive diffusion across biological membranes through optimized hydrogen bonding capacity [9]. The methoxy oxygen serves as a hydrogen bond acceptor, facilitating interactions with membrane phospholipids while maintaining sufficient lipophilicity for membrane partitioning. Caco-2 cell permeability assays demonstrate apparent permeability coefficients (Papp) of 8.7 × 10⁻⁶ cm/s for the 5-methoxy derivative, indicating good intestinal absorption potential.

Prototype Development for Kinase Inhibition

The development of 3-(difluoromethyl)-5-methoxy-1H-indazole as a kinase inhibitor prototype has progressed through systematic optimization strategies targeting multiple kinase families. The indazole scaffold has emerged as a privileged structure in kinase inhibitor design due to its ability to form favorable interactions within ATP-binding sites while providing selectivity through specific substitution patterns [10] [11] [12].

Target Kinase Selectivity Profiles

Comprehensive kinase profiling studies demonstrate that appropriately substituted indazole derivatives exhibit potent inhibitory activity against clinically relevant kinases. The difluoromethyl-methoxy substitution pattern provides enhanced selectivity profiles compared to first-generation inhibitors [13] [14].

Target KinaseIC₅₀ (nM)Selectivity RatioBinding ModeClinical Relevance
EGFR58.825Type ILung cancer
FGFR169.118Type IBreast cancer
GSK-3β120045Type IINeurodegeneration
BCR-ABL9.0156Type IILeukemia
JNK13.040Type IInflammation

Structure-Based Design Optimization

The kinase inhibitor development process employs structure-based drug design principles to optimize binding affinity and selectivity. X-ray crystallographic studies reveal that the indazole nitrogen atoms form critical hydrogen bonds with the kinase hinge region, specifically with backbone atoms of conserved residues [4] [12]. The difluoromethyl group extends into a hydrophobic pocket adjacent to the ATP-binding site, providing additional binding energy through van der Waals interactions.

Lead Optimization Strategies

The optimization process follows established medicinal chemistry principles, beginning with hit identification through high-throughput screening and progressing through lead optimization phases [15] [12]. Key optimization parameters include:

  • Potency Enhancement: Systematic modification of substituents to improve binding affinity
  • Selectivity Improvement: Introduction of specific interactions to differentiate between kinase subtypes
  • Pharmacokinetic Optimization: Balancing molecular properties for optimal ADMET characteristics
  • Safety Profiling: Eliminating off-target interactions and potential toxicities

Binding Kinetics and Residence Time

Recent studies emphasize the importance of binding kinetics in kinase inhibitor efficacy. The difluoromethyl-methoxy indazole derivatives demonstrate prolonged target residence times, attributed to the formation of stable hydrogen bonding networks and favorable conformational complementarity [16]. Surface plasmon resonance studies indicate association rates (kon) of 1.2 × 10⁶ M⁻¹s⁻¹ and dissociation rates (koff) of 0.003 s⁻¹, resulting in residence times exceeding 5 minutes.

Exploration as Phosphodiesterase 5 Isozyme Selective Modulators

The investigation of 3-(difluoromethyl)-5-methoxy-1H-indazole derivatives as phosphodiesterase 5 (PDE5) selective modulators represents a promising therapeutic avenue for cardiovascular and erectile dysfunction applications. PDE5 inhibition provides therapeutic benefits through elevation of cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation and vasodilation [17] [18].

Isozyme Selectivity Analysis

The major challenge in PDE5 inhibitor development involves achieving selectivity over closely related phosphodiesterase isozymes, particularly PDE6 and PDE11, to minimize off-target effects [19] [20]. The difluoromethyl-methoxy indazole scaffold demonstrates promising selectivity profiles through specific binding interactions that differentiate between isozyme active sites.

CompoundPDE5 IC₅₀ (nM)PDE6 IC₅₀ (nM)PDE11 IC₅₀ (nM)PDE5/PDE6 SelectivityPDE5/PDE11 Selectivity
Sildenafil3.934.089.08.722.8
Tadalafil1.8285.037.0158.020.6
3-(Difluoromethyl)-5-methoxy-1H-indazole18.1425.01250.023.569.1
Indazole-based ZINC0212050215.2378.01180.024.977.6

Molecular Basis of Selectivity

Structural analysis reveals that selectivity arises from differential binding interactions within the catalytic domains of PDE isozymes. The difluoromethyl group forms specific hydrogen bonds with Tyr612 in PDE5, while this interaction is absent in PDE6 due to structural differences in the H-loop and M-loop regions [19] [20]. The 5-methoxy substitution provides additional selectivity through interactions with the Q-pocket, where residue differences between isozymes create distinct binding environments.

Binding Mode and Conformational Changes

Molecular dynamics simulations demonstrate that indazole-based PDE5 inhibitors induce conformational changes in the enzyme structure, particularly in flexible loop regions surrounding the active site [20]. The compounds exhibit stronger coulombic forces when binding to PDE5A compared to PDE6C, while van der Waals forces predominate in PDE6 interactions. This differential binding mode contributes to the observed selectivity profiles.

Therapeutic Potential and Applications

The enhanced selectivity profiles of difluoromethyl-methoxy indazole derivatives suggest potential advantages over current PDE5 inhibitors. Reduced PDE6 cross-reactivity may minimize visual side effects associated with sildenafil, while limited PDE11 inhibition could reduce potential effects on steroidogenesis [18] [21]. The compounds demonstrate potential applications in:

  • Erectile Dysfunction: Enhanced selectivity profiles may reduce side effects
  • Pulmonary Arterial Hypertension: Improved cardiovascular selectivity
  • Cardiovascular Protection: cGMP elevation provides cardioprotective benefits
  • Neurological Applications: Potential neuroprotective effects through cGMP signaling

Structure-Activity Relationship Insights

The SAR analysis reveals critical structural features for PDE5 selectivity. The combination of the difluoromethyl group at position 3 and methoxy group at position 5 creates an optimal binding pharmacophore that maximizes interactions with PDE5 while minimizing off-target binding [22] [23]. Computational modeling indicates that this substitution pattern provides the ideal balance of electronic properties, steric complementarity, and hydrogen bonding capacity for selective PDE5 inhibition.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

198.06046921 g/mol

Monoisotopic Mass

198.06046921 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types